molecular formula C8H11NO B14683688 Bicyclo[4.1.0]hept-2-ene-7-carboxamide CAS No. 36186-70-6

Bicyclo[4.1.0]hept-2-ene-7-carboxamide

Cat. No.: B14683688
CAS No.: 36186-70-6
M. Wt: 137.18 g/mol
InChI Key: GDCDRCNEEQKDBC-UHFFFAOYSA-N
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Description

Bicyclo[410]hept-2-ene-7-carboxamide is a unique organic compound characterized by its bicyclic structure This compound is part of the bicycloheptane family, which is known for its strained ring systems and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carboxamide typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclohexa-2,4-diene and a suitable dienophile under controlled conditions yields the bicyclo[4.1.0]hept-2-ene framework . The carboxamide group can then be introduced through subsequent functionalization steps, such as amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials to ensure economic viability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-2-ene-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Bicyclo[4.1.0]hept-2-ene-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxamide group can form hydrogen bonds and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[410]hept-2-ene-7-carboxamide stands out due to its specific ring strain and the presence of the carboxamide group

Properties

CAS No.

36186-70-6

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

bicyclo[4.1.0]hept-2-ene-7-carboxamide

InChI

InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2,(H2,9,10)

InChI Key

GDCDRCNEEQKDBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2C(=O)N)C=C1

Origin of Product

United States

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